molecular formula C20H14F3N3O4 B2468155 N-(4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide CAS No. 941973-49-5

N-(4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2468155
CAS No.: 941973-49-5
M. Wt: 417.344
InChI Key: JTMRCELWGWRPHX-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14F3N3O4 and its molecular weight is 417.344. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    The compound contains a trifluoromethyl group, which is often used in pharmaceuticals to improve potency . The specific target would depend on the intended use of the compound.

    Mode of Action

    The trifluoromethyl group can participate in key hydrogen bonding interactions with proteins, potentially influencing the compound’s mode of action .

    Pharmacokinetics

    The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. The trifluoromethyl group could potentially influence these properties by affecting the compound’s lipophilicity and stability .

Properties

IUPAC Name

N-(4-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4/c21-20(22,23)15-3-1-2-13(10-15)11-25-12-14(4-9-18(25)27)19(28)24-16-5-7-17(8-6-16)26(29)30/h1-10,12H,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMRCELWGWRPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.